2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid
Overview
Description
2,5-Di(2,5,8,11,14-pentaoxapentadecyl)phenylboronic acid is a useful research compound. Its molecular formula is C26H47BO12 and its molecular weight is 562.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalyst in Chemical Synthesis
Phenylboronic acids are noted for their role as catalysts in chemical synthesis, particularly in facilitating dehydrative condensation between carboxylic acids and amines, and in direct amide condensation reactions. These reactions are crucial for peptide synthesis and the production of various amide compounds, highlighting the importance of phenylboronic acids in medicinal chemistry and pharmaceutical research (Wang, Lu, & Ishihara, 2018).
Optical and Electronic Applications
Phenylboronic acids are used to modify the optical and electronic properties of materials, such as in the functionalization of carbon nanotubes for enhanced photoluminescence and saccharide recognition. This application is significant in the development of biosensors and nanotechnology-based devices (Mu et al., 2012).
Bio-Application and Drug Delivery Systems
The unique chemistry of phenylboronic acid, particularly its ability to form reversible complexes with polyols, makes it a valuable component in drug delivery systems and biosensors. This reversible complexation can be exploited for the targeted delivery of therapeutics and the development of glucose or saccharide sensors, offering promising approaches for treating diabetes and other conditions (Lan & Guo, 2019).
Glucose Sensing
Phenylboronic acid-functionalized hydrogels have been developed for glucose sensing, taking advantage of the boronic acid's affinity for diols in glucose. These hydrogels can undergo volumetric changes in response to glucose levels, providing a basis for non-enzymatic glucose sensors that could be used in diabetic care management (Elsherif et al., 2018).
Properties
IUPAC Name |
[2,5-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H47BO12/c1-30-5-7-32-9-11-34-13-15-36-17-19-38-22-24-3-4-25(26(21-24)27(28)29)23-39-20-18-37-16-14-35-12-10-33-8-6-31-2/h3-4,21,28-29H,5-20,22-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJIKPHPEGUMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)COCCOCCOCCOCCOC)COCCOCCOCCOCCOC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H47BO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656924 | |
Record name | [2,5-Bis(2,5,8,11,14-pentaoxapentadecan-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-01-6 | |
Record name | [2,5-Bis(2,5,8,11,14-pentaoxapentadecan-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40656924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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